1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzyl group enhances its chemical properties, making it a valuable compound for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to ensure the scalability and cost-effectiveness of the process. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrrole and pyridine rings may also play a role in stabilizing the compound’s interactions with its targets, thereby influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1-(4-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1-(3-Chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atom on the benzyl group. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The fluorine atom’s electron-withdrawing properties can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications .
Biological Activity
1-[(3-Fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C14H11FN2 with a molar mass of 226.25 g/mol. Its structure features a pyrrole ring fused with a pyridine moiety, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H11FN2 |
Molar Mass | 226.25 g/mol |
CAS Number | 418795-10-5 |
Kinase Inhibition
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including the compound , exhibit significant kinase inhibition. For instance, it has been shown to inhibit specific kinases involved in various signaling pathways that are critical in cancer progression and other diseases. The inhibition of these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that certain pyrrole derivatives have exhibited antimicrobial properties. A related study highlighted the effectiveness of pyrrole-3-carboxaldehyde derivatives against Mycobacterium tuberculosis, with some derivatives demonstrating a minimum inhibitory concentration (MIC) as low as 5 µM . While direct data on the specific compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against various pathogens.
Case Studies
- Cancer Cell Lines : In vitro studies have assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer models, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .
- Neuroprotective Effects : Another area of investigation involves the neuroprotective effects of similar compounds on neuronal cell cultures subjected to oxidative stress. These studies suggest that such compounds may modulate neuroinflammatory pathways, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets involved in critical signaling pathways. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and binding affinity to target proteins, which may improve potency compared to non-fluorinated analogs .
Properties
CAS No. |
920978-90-1 |
---|---|
Molecular Formula |
C15H11FN2O2 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-12-5-1-3-10(7-12)9-18-13(15(19)20)8-11-4-2-6-17-14(11)18/h1-8H,9H2,(H,19,20) |
InChI Key |
GKALCFDPSCRMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC3=C2N=CC=C3)C(=O)O |
Origin of Product |
United States |
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